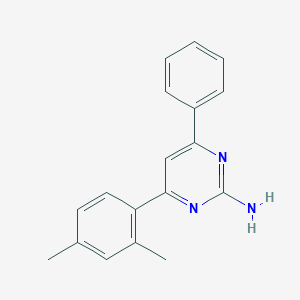
4-(2,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, commonly referred to as DMFPP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic amine composed of three fused aromatic rings and two amine groups, and is a useful building block for the synthesis of other compounds. DMFPP has been studied extensively for its potential to serve as a lead compound for the development of drugs.
科学的研究の応用
DMFPP has been studied extensively for its potential to serve as a lead compound for the development of drugs. It has been used as a starting material for the synthesis of various heterocyclic compounds with potential biological activities. DMFPP has been used in the study of its potential to act as an inhibitor of the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation. It has also been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of memory and cognition. Additionally, DMFPP has been studied for its potential to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the regulation of cell proliferation.
作用機序
The exact mechanism of action of DMFPP is not yet fully understood. However, it is believed that DMFPP acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. This binding is thought to be mediated by hydrogen bonds and hydrophobic interactions between the amine groups of DMFPP and the active site of the enzyme.
Biochemical and Physiological Effects
DMFPP has been studied extensively for its potential to act as an inhibitor of enzymes involved in the regulation of inflammation, memory and cognition, and cell proliferation. In vitro studies have shown that DMFPP can inhibit the activity of phosphodiesterase-4, acetylcholinesterase, and dihydrofolate reductase. In vivo studies have also shown that DMFPP can reduce inflammation and memory impairment in animal models.
実験室実験の利点と制限
One of the main advantages of using DMFPP in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a wide variety of experiments. However, one of the main limitations of using DMFPP is its low solubility in water, which can make it difficult to use in some experiments. Additionally, its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for research on DMFPP. One potential area of research is to further investigate its mechanism of action and the exact nature of its interactions with enzymes. Additionally, further research could be conducted to explore the potential of DMFPP to act as a lead compound for the development of drugs. Additionally, further research could be conducted to explore the potential of DMFPP to act as an inhibitor of other enzymes and its potential to treat other diseases. Finally, further research could be conducted to explore the potential of DMFPP to act as an inhibitor of other cellular processes such as cell proliferation and apoptosis.
合成法
DMFPP can be synthesized by a reaction of 4-fluorophenylpyridine and 2,4-dimethylphenyl isocyanate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent such as dimethylformamide. The reaction is heated to a temperature of around 100°C, and the reaction is complete in about 3 hours. The product is then purified by recrystallization from ethyl acetate.
特性
IUPAC Name |
4-(2,4-dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3/c1-11-3-8-15(12(2)9-11)17-10-16(21-18(20)22-17)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBYKIAADHVPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














